

An In-depth Technical Guide to 2-Chloro-N-(4-methylphenyl)butanamide

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Compound of Interest

Compound Name: 2-Chloro-N-(4-methylphenyl)butanamide

CAS No.: 861597-51-5

Cat. No.: B1369194

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This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Chloro-N-(4-methylphenyl)butanamide**. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights into the compound's behavior and utility as a synthetic intermediate.

Introduction and Core Chemical Identity

2-Chloro-N-(4-methylphenyl)butanamide, also known as 2-Chloro-N-(p-tolyl)butanamide, is a member of the α -haloamide class of compounds.[1] This functional group is a highly versatile platform for a wide range of organic transformations due to the inherent reactivity of the carbon-halogen bond at the α -position to the carbonyl group.[1] The structure combines a reactive electrophilic center with an N-aryl amide moiety, making it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of the p-tolyl group can influence the compound's solubility, crystallinity, and electronic properties, which in turn affects its reactivity and handling characteristics.

Figure 1: Chemical Structure of **2-Chloro-N-(4-methylphenyl)butanamide**.

Physicochemical and Computational Data

A summary of the key identifiers and computed properties for **2-Chloro-N-(4-methylphenyl)butanamide** is presented below. These values are crucial for predicting its behavior in various solvents, its potential for membrane permeability (LogP), and for analytical characterization.

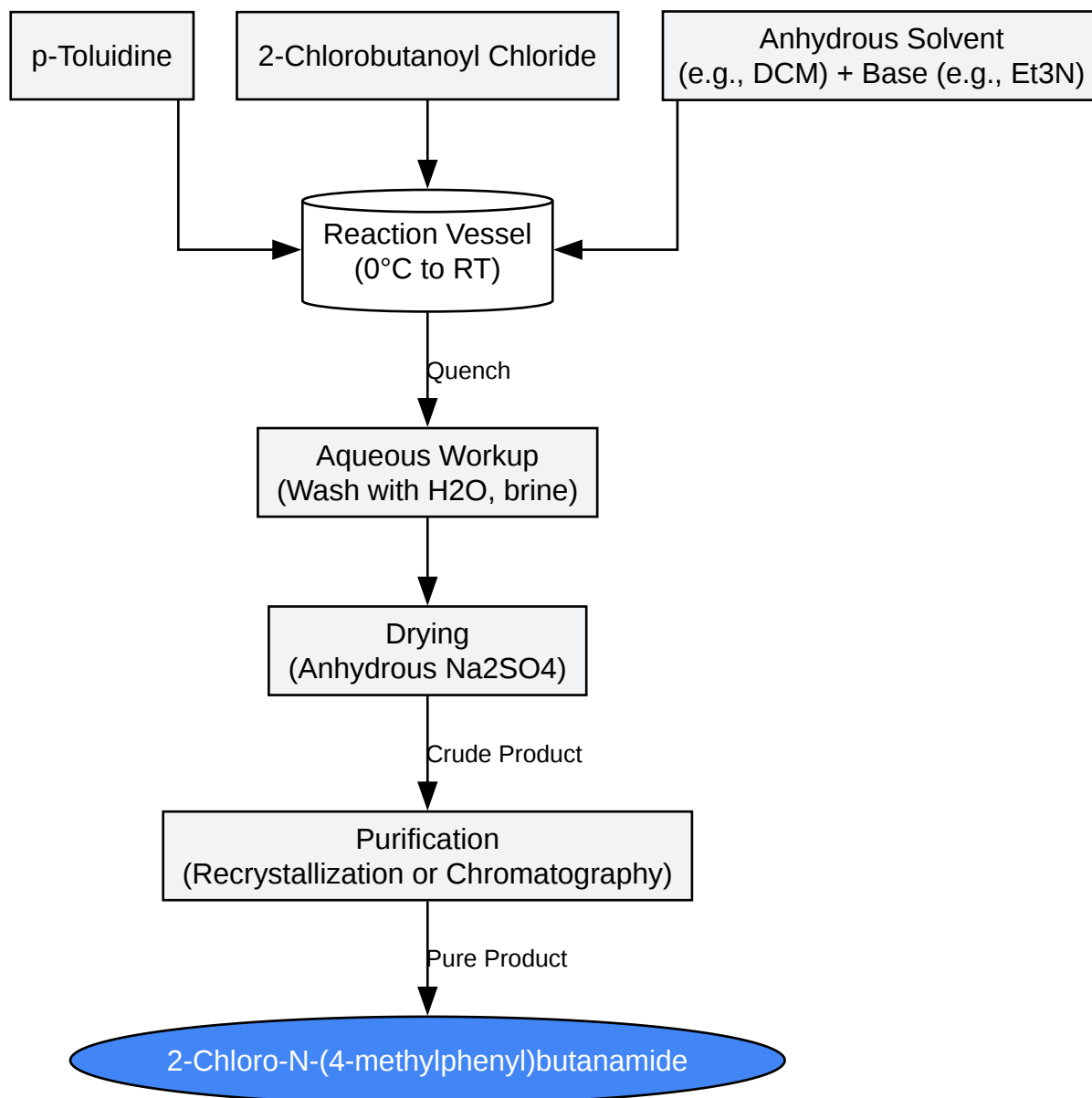
Property	Value	Source
CAS Number	861597-51-5	[4]
Molecular Formula	C ₁₁ H ₁₄ ClNO	[4]
Molecular Weight	211.69 g/mol	[4]
IUPAC Name	2-Chloro-N-(4-methylphenyl)butanamide	[4]
Topological Polar Surface Area (TPSA)	29.1 Å ²	[4]
LogP (Computed)	2.95	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	1	[4]
Rotatable Bonds	3	[4]

Synthesis and Manufacturing

The synthesis of N-aryl α -haloamides is a well-established transformation in organic chemistry. [2][5] The most direct and common method involves the acylation of an appropriate aniline with an α -halo acyl chloride. For **2-Chloro-N-(4-methylphenyl)butanamide**, this involves the reaction of p-toluidine (4-methylaniline) with 2-chlorobutanoyl chloride.

The causality behind this choice of reactants lies in their commercial availability and the high efficiency of the N-acylation reaction. A non-nucleophilic base, such as triethylamine or pyridine, is typically required. Its role is to act as a scavenger for the hydrochloric acid (HCl)

byproduct generated during the reaction. The neutralization of HCl is critical as its accumulation would protonate the starting p-toluidine, rendering it unreactive and halting the reaction.



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Figure 2: General Synthesis Workflow Diagram.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methylphenyl)butanamide

This protocol is a self-validating system based on standard procedures for N-acylation.^[2] Monitoring by Thin Layer Chromatography (TLC) at each stage ensures reaction completion and purity of the isolated product.

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluidine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add triethylamine (1.1-1.2 eq) to the solution. Cool the flask to 0°C in an ice bath. The use of an anhydrous solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride.
- **Acylation:** Dissolve 2-chlorobutanoyl chloride (1.05 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. The slow addition helps to control the exothermicity of the reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting p-toluidine.
- **Workup:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure **2-Chloro-N-(4-methylphenyl)butanamide**.

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not publicly available in databases like NIST, its characteristic spectral features can be reliably predicted based on its structure and data from closely related analogs such as 2-chloro-N-(p-tolyl)propanamide and 2-chloro-N-(4-methylphenyl)acetamide.[6][7]

Technique	Expected Features
^1H NMR	Aromatic Protons: Two doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. Amide Proton (N-H): A broad singlet typically downfield (>8.0 ppm). α -Proton (CH-Cl): A triplet or doublet of doublets around 4.5-5.0 ppm. Methylene Protons (CH ₂): A multiplet in the ~1.8-2.2 ppm range. Aromatic Methyl Protons (Ar-CH ₃): A sharp singlet around 2.3 ppm. Terminal Methyl Protons (CH ₃): A triplet around 1.0-1.2 ppm.
^{13}C NMR	Carbonyl Carbon (C=O): A signal in the ~165-170 ppm range. Aromatic Carbons: Multiple signals between ~129-140 ppm. α -Carbon (C-Cl): A signal around 60-65 ppm. Other Aliphatic Carbons: Signals in the upfield region (~10-30 ppm).
FT-IR (cm ⁻¹)	N-H Stretch: A sharp peak around 3300-3250 cm ⁻¹ . C=O Stretch (Amide I): A strong, sharp absorption around 1660-1680 cm ⁻¹ . N-H Bend (Amide II): A peak around 1530-1550 cm ⁻¹ . C-Cl Stretch: A signal in the fingerprint region, typically 800-600 cm ⁻¹ .
Mass Spec (EI)	Molecular Ion (M ⁺): A peak at m/z 211, with a characteristic M+2 isotope peak at m/z 213 (approx. 1/3 the intensity) due to the presence of ³⁷ Cl. Fragmentation: Key fragments would arise from cleavage alpha to the carbonyl (loss of the butyl chain) and cleavage of the C-N bond.

Chemical Reactivity and Applications

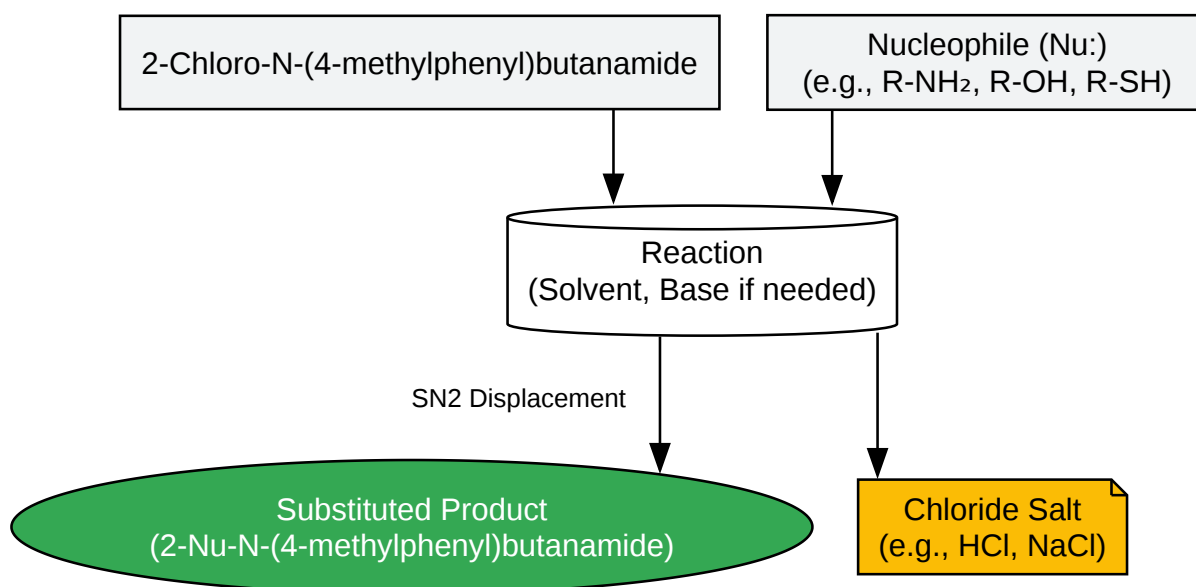
The chemical reactivity of **2-Chloro-N-(4-methylphenyl)butanamide** is dominated by the electrophilic nature of the α -carbon, making it an excellent substrate for nucleophilic substitution reactions.^[2] The chlorine atom is a good leaving group, and its displacement is the cornerstone of this compound's utility in synthesis.

Nucleophilic Substitution Reactions

The primary application of α -haloamides is as alkylating agents for a variety of nucleophiles.^[2] This reactivity allows for the facile introduction of the N-(4-methylphenyl)butanamide backbone into other molecules.

- **C-N Bond Formation:** Reaction with nitrogen nucleophiles like primary or secondary amines, azides, or heterocycles (e.g., imidazole) leads to the formation of α -amino amides, which are precursors to peptides and other biologically active compounds.
- **C-O Bond Formation:** Oxygen nucleophiles, such as alcohols or phenols in the presence of a base, can displace the chloride to form α -alkoxy or α -aryloxy amides.
- **C-S Bond Formation:** Thiolates and other sulfur nucleophiles react readily to yield α -thioether derivatives.^[2]

These substitution reactions are often highly efficient and can proceed under mild conditions. In some cases, the initial substitution product can undergo subsequent intramolecular cyclization, providing a pathway to diverse heterocyclic systems like pyrroles or thiazolidinones.^[2]



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Figure 3: Workflow for a general nucleophilic substitution reaction.

Potential Applications

Given its structure and reactivity, **2-Chloro-N-(4-methylphenyl)butanamide** is primarily positioned as a versatile synthetic intermediate.

- **Pharmaceutical Synthesis:** It serves as a key building block for creating larger, more complex molecules with potential therapeutic activity. The α -haloamide motif is found in various classes of compounds explored in drug discovery.[1][8]
- **Agrochemicals:** The related N-aryl 2-chloroacetamides are known to possess herbicidal properties.[2] This suggests that derivatives of **2-Chloro-N-(4-methylphenyl)butanamide** could be investigated for applications in crop protection.
- **Materials Science:** Amide-containing molecules can be precursors to polymers and other advanced materials. The reactivity of the α -chloro group allows for its incorporation into polymer backbones or as a pendant group for further functionalization.

Safety and Handling

α -Haloamides are reactive alkylating agents and should be handled with appropriate care. They are generally considered to be irritants and potentially harmful.

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
- Storage: Store in a cool, dry place, sealed in a tightly closed container away from moisture, as it can hydrolyze.[4]
- Toxicity: While specific toxicity data for this compound is not available, related compounds are classified as acute toxins and can cause skin and eye damage.[10] Assume the compound is hazardous and avoid inhalation, ingestion, and skin contact.

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